molecular formula C12H12ClNO3 B2783234 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-62-0

6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2783234
CAS No.: 878617-62-0
M. Wt: 253.68
InChI Key: HXBIRCNCAWHVGU-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 4-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Aqueous solutions of acids or bases are commonly used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-chloropropanoyl)-4-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7(13)12(16)8-3-4-10-9(5-8)14(2)11(15)6-17-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIRCNCAWHVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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